molecular formula C25H22ClN5O B3181673 8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;hydrochloride CAS No. 1032349-77-1

8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;hydrochloride

Cat. No.: B3181673
CAS No.: 1032349-77-1
M. Wt: 443.9 g/mol
InChI Key: LFYOZCBFOSSLNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties The compound 8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one; hydrochloride (CAS RN: 1032349-93-1), commonly referred to as MK-2206·HCl, is a heterocyclic organic molecule featuring a triazolo-naphthyridine core substituted with phenyl and aminocyclobutyl groups. Its molecular weight is 407.47 g/mol, and it exists as a hydrochloride salt to enhance solubility and bioavailability .

Pharmacological Role MK-2206 is a potent, selective allosteric inhibitor of AKT (protein kinase B), a serine/threonine kinase critical in cell survival, proliferation, and metabolism. Preclinical studies demonstrate its efficacy in suppressing AKT phosphorylation (IC₅₀ = 8–60 nM), thereby inhibiting tumor growth in models of glioblastoma, head and neck squamous cell carcinoma (HNSCC), and melanoma .

Properties

IUPAC Name

8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O.ClH/c26-25(12-4-13-25)18-9-7-17(8-10-18)22-19(16-5-2-1-3-6-16)15-20-21(27-22)11-14-30-23(20)28-29-24(30)31;/h1-3,5-11,14-15H,4,12-13,26H2,(H,29,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYOZCBFOSSLNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C4C(=N3)C=CN5C4=NNC5=O)C6=CC=CC=C6)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032350-13-2, 1032349-77-1
Record name MK 2206 dihydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1032350-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MK-2206
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032349771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-2206
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HA45S22ZZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;hydrochloride typically involves multiple steps, starting from readily available precursors. The process generally includes:

    Formation of the Triazolo-Naphthyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolo-naphthyridine structure.

    Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.

    Attachment of the Aminocyclobutyl Moiety: This step involves the addition of the aminocyclobutyl group through a nucleophilic substitution reaction.

    Hydrochloride Formation: The final step involves the conversion of the compound to its hydrochloride salt form, typically by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides, bases, and acids are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as protein kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can modulate various cellular processes, including cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares MK-2206·HCl with structurally or functionally related compounds based on available evidence:

Compound Target Key Features Applications References
MK-2206·HCl AKT (allosteric) Triazolo-naphthyridine core; inhibits AKT phosphorylation (IC₅₀: 8–60 nM). Glioblastoma, HNSCC, melanoma
Perifosine AKT (lipid raft) Alkylphospholipid structure; targets AKT membrane localization. Phase III trials in multiple cancers* N/A†
GDC-0068 (Ipatasertib) AKT (ATP-competitive) Isoquinoline derivative; competitive ATP binding (IC₅₀: 5–18 nM). Breast cancer, prostate cancer* N/A†
Triazolo-pyridine derivatives (e.g., CAS 1052547-28-0) Varied targets Structural similarity (triazolo-heterocyclic core) but differing substituents. Fluorescent probes, antimicrobial agents*

Key Differentiators

Mechanism of Action: MK-2206·HCl acts via allosteric inhibition, binding outside the ATP pocket, which may reduce off-target effects compared to ATP-competitive inhibitors like GDC-0068 . In contrast, triazolo-pyridine derivatives (e.g., CAS 1052547-28-0) lack AKT specificity and are often used in non-oncological applications .

Chirality Considerations :

  • While 50% of pharmaceuticals exhibit chirality (e.g., fluoxetine’s enantiomers differ 9.4-fold in toxicity ), MK-2206’s stereospecific activity remains unstudied in the provided evidence. This contrasts with chiral kinase inhibitors like crizotinib, where enantiopure forms are critical for efficacy.

Synthesis and Modification :

  • MK-2206’s synthesis likely involves reductive alkylation of nitro compounds , a method used for heterocycle functionalization . Similar strategies are employed for alkaloids and steroids but with lower complexity.

Environmental and Pharmacokinetic Stability: Pharmaceuticals like MK-2206 may persist in wastewater due to variable degradation rates. For example, photolysis can alter toxicity, as noted in studies of Kuwait’s pharmaceutical waste .

Biological Activity

The compound 8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one, commonly referred to as MK-2206, is a potent allosteric inhibitor of the serine/threonine protein kinase Akt (also known as Protein Kinase B). This compound has garnered significant interest in cancer research due to its ability to inhibit tumor growth and enhance the efficacy of various chemotherapeutic agents.

  • IUPAC Name : 8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one dihydrochloride
  • Molecular Formula : C25H21N5O·2HCl
  • Molecular Weight : 480.4 g/mol
  • CAS Number : 1032350-13-2

MK-2206 functions by binding to the pleckstrin homology domain of Akt, thereby inhibiting its activity. This inhibition disrupts downstream signaling pathways that are critical for cell survival and proliferation. Specifically, MK-2206 has demonstrated selectivity for all three isoforms of Akt (Akt1, Akt2, and Akt3), with IC50 values of approximately 5 nM for Akt1, 12 nM for Akt2, and 65 nM for Akt3 .

Antitumor Activity

MK-2206 has shown promising results in various preclinical studies and clinical trials as an antitumor agent:

  • Inhibition of Cancer Cell Proliferation : In vitro studies have reported that MK-2206 effectively inhibits the proliferation of multiple cancer cell lines. For instance:
    • In non-small cell lung cancer (NSCLC) cells, MK-2206 exhibited IC50 values ranging from 3.4 to 28.6 μmol/L .
    • In head and neck cancer cell lines, it induced significant growth inhibition and cell cycle arrest at the G1 phase .
  • Synergistic Effects with Chemotherapy : MK-2206 enhances the antitumor efficacy of standard chemotherapeutic agents. For example:
    • It has been shown to synergistically inhibit cell proliferation when combined with Erlotinib in lung and breast cancer models by suppressing both Ras/Erk and PI3K pathways .
  • In Vivo Efficacy : Animal studies have corroborated the in vitro findings:
    • MK-2206 inhibited tumor growth in xenograft models by inducing autophagy rather than apoptosis .

Clinical Trials

MK-2206 has been evaluated in several clinical trials:

  • A Phase I trial indicated that it was well tolerated when administered alone .
  • Subsequent trials investigated its combination with other agents in patients with advanced cancers, demonstrating manageable side effects .

Case Studies

StudyFindings
Hirai et al., 2010Demonstrated enhanced antitumor efficacy when MK-2206 was used alongside standard chemotherapeutics .
Cheng et al., 2012Reported that MK-2206 synergized with gefitinib against malignant glioma by modulating autophagy and apoptosis pathways .
Simioni et al., 2012Found cytotoxic activity of MK-2206 in T-cell acute lymphoblastic leukemia .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can purity be optimized during synthesis?

Methodological Answer:
The synthesis of triazolo-naphthyridine derivatives typically involves multi-step heterocyclic coupling reactions. For example, a Sonogashira cross-coupling or FeCl3·6H2O-mediated solid-state cyclization (as seen in analogous triazolo[4,3-a][1,8]naphthyridines) can be adapted . Key steps include:

  • Cyclopropane functionalization : Introduce the 1-aminocyclobutyl group via nucleophilic substitution or Buchwald-Hartwig amination.
  • Triazole ring closure : Use Cu-free conditions to avoid metal contamination, as demonstrated in triazoloquinazolinone synthesis .
  • Purity optimization : Employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol/water. Monitor purity via HPLC (C18 columns, 0.1% TFA in mobile phase) .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Resolve aromatic protons and cyclobutyl substituents using deuterated DMSO or CDCl3 at 400 MHz. Compare shifts with analogous triazolo-naphthyridines (e.g., δ 8.2–8.5 ppm for naphthyridine protons) .
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error.
  • HPLC-PDA : Use Chromolith® columns (3 µm particle size) for high-resolution separation. Set detection at 254 nm for aromatic systems .
  • Elemental analysis : Validate C, H, N percentages within ±0.4% of theoretical values .

Advanced: How can computational reaction path search methods improve synthesis efficiency?

Methodological Answer:
Leverage quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to map reaction pathways and identify intermediates. For example:

  • Transition state analysis : Locate energy barriers for cyclobutyl group incorporation.
  • ICReDD methodology : Combine computed activation energies with experimental data (e.g., solvent effects, catalysts) to narrow optimal conditions (e.g., temperature, solvent polarity) .
  • Machine learning : Train models on existing triazolo-naphthyridine syntheses to predict yields and side products .

Advanced: What strategies resolve contradictions in biological activity data across assays?

Methodological Answer:

  • Dose-response normalization : Express activity as IC50 values relative to a positive control (e.g., doxorubicin for cytotoxicity).
  • Assay replication : Conduct triplicate experiments with blinded samples to minimize bias .
  • Meta-analysis : Use statistical tools (ANOVA, Tukey’s test) to compare datasets. For example, conflicting α-glucosidase inhibition results may arise from enzyme source variations (recombinant vs. tissue-extracted) .

Advanced: How to design SAR studies to identify the pharmacophore of this compound?

Methodological Answer:

  • Scaffold modification : Synthesize analogs with substitutions at the phenyl (C9), cyclobutyl (C4), or triazole positions.
  • Biological testing : Screen analogs against target panels (e.g., kinase inhibitors, antimicrobial assays). Use clustering analysis to correlate substituents with activity .
  • 3D-QSAR : Generate CoMFA/CoMSIA models using steric, electrostatic, and hydrophobic fields from molecular docking (e.g., AutoDock Vina) .

Basic: What in vitro assays are suitable for initial biological evaluation?

Methodological Answer:

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure .
  • Enzyme inhibition : Test α-glucosidase or kinase inhibition at 10–100 µM concentrations. Use p-nitrophenyl-α-D-glucopyranoside as a substrate for α-glucosidase .
  • Antimicrobial activity : Employ microdilution assays (MIC determination) against S. aureus and E. coli .

Advanced: How do cyclobutyl and phenyl substituents affect bioavailability, and how can this be assessed?

Methodological Answer:

  • LogP measurement : Determine octanol/water partition coefficients via shake-flask method. Cyclobutyl groups may reduce LogP vs. bulkier substituents.
  • Permeability assays : Use Caco-2 cell monolayers to simulate intestinal absorption. Compare with positive controls (e.g., metoprolol) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .

Advanced: How can quantum chemical calculations elucidate reactivity of synthetic intermediates?

Methodological Answer:

  • Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps to predict sites for nucleophilic/electrophilic attacks.
  • Solvent modeling : Use PCM (Polarizable Continuum Model) to simulate solvent effects on transition states .
  • Kinetic isotope effects (KIE) : Compare computed vs. experimental KIEs to validate mechanistic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;hydrochloride
Reactant of Route 2
8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.